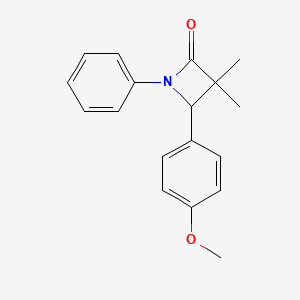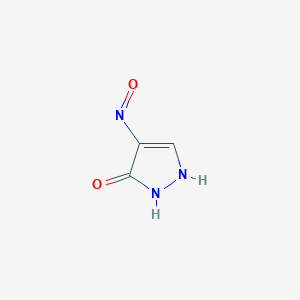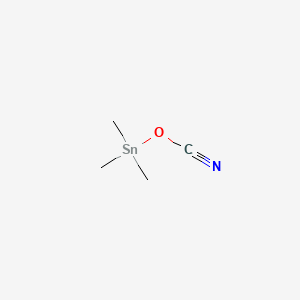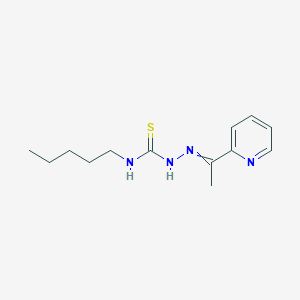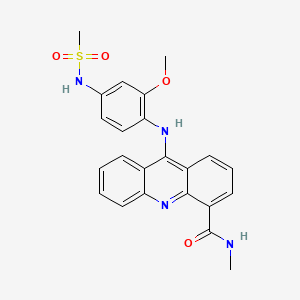
3,3',3'',3'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrapropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’,3’‘,3’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrapropanamide is a complex organic compound known for its unique structure and properties. It is a derivative of 1,4,8,11-tetraazacyclotetradecane, commonly referred to as cyclam, which is a macrocyclic ligand that forms stable complexes with various metal ions
Métodos De Preparación
The synthesis of 3,3’,3’‘,3’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrapropanamide typically involves the reaction of 1,4,8,11-tetraazacyclotetradecane with propanoyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, and requires the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
3,3’,3’‘,3’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrapropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amides and carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3,3’,3’‘,3’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrapropanamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which 3,3’,3’‘,3’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrapropanamide exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The specific pathways involved depend on the metal ion and the biological context in which the compound is used .
Comparación Con Compuestos Similares
Compared to other similar compounds, such as 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane, 3,3’,3’‘,3’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrapropanamide exhibits unique properties due to the presence of the propanamide groups. These groups enhance its ability to form hydrogen bonds and increase its solubility in polar solvents . Other similar compounds include:
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: Known for its use in the synthesis of metal complexes with different catalytic properties.
1,4,8,11-Tetraazacyclotetradecane: The parent compound, widely studied for its ability to form stable metal complexes.
Propiedades
Número CAS |
76261-55-7 |
|---|---|
Fórmula molecular |
C22H44N8O4 |
Peso molecular |
484.6 g/mol |
Nombre IUPAC |
3-[4,8,11-tris(3-amino-3-oxopropyl)-1,4,8,11-tetrazacyclotetradec-1-yl]propanamide |
InChI |
InChI=1S/C22H44N8O4/c23-19(31)3-11-27-7-1-8-28(12-4-20(24)32)16-18-30(14-6-22(26)34)10-2-9-29(17-15-27)13-5-21(25)33/h1-18H2,(H2,23,31)(H2,24,32)(H2,25,33)(H2,26,34) |
Clave InChI |
MFCMEXXBOCYXAY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN(CCCN(CCN(C1)CCC(=O)N)CCC(=O)N)CCC(=O)N)CCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


